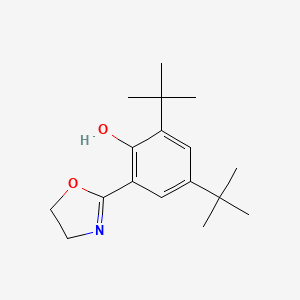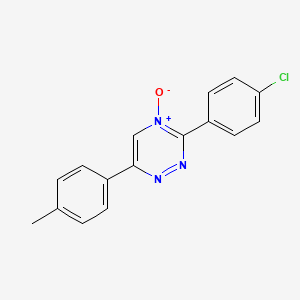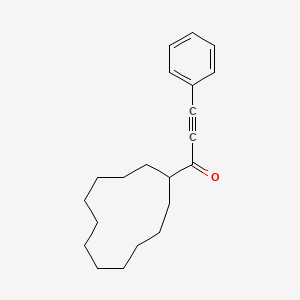![molecular formula C16H19ClNO2P B14188916 Butyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate CAS No. 918138-54-2](/img/structure/B14188916.png)
Butyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate is an organic compound with a complex structure that includes a chloropyridinyl group, a butyl group, and a phenylphosphinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate typically involves the reaction of 6-chloropyridine with formaldehyde to form (6-chloropyridin-3-yl)methanol. This intermediate is then reacted with phenylphosphinic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Butyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloropyridinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding phosphine oxides.
Reduction: Formation of reduced phosphinates.
Substitution: Formation of substituted pyridinyl derivatives.
Scientific Research Applications
Butyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of Butyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Butyl [(6-chloropyridin-3-yl)methyl]carbamate
- Butyl [(6-chloropyridin-3-yl)methyl]ethylamine
Uniqueness
Butyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate is unique due to its specific phosphinate moiety, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Properties
CAS No. |
918138-54-2 |
|---|---|
Molecular Formula |
C16H19ClNO2P |
Molecular Weight |
323.75 g/mol |
IUPAC Name |
5-[[butoxy(phenyl)phosphoryl]methyl]-2-chloropyridine |
InChI |
InChI=1S/C16H19ClNO2P/c1-2-3-11-20-21(19,15-7-5-4-6-8-15)13-14-9-10-16(17)18-12-14/h4-10,12H,2-3,11,13H2,1H3 |
InChI Key |
KPBMYUFYKDXXPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(CC1=CN=C(C=C1)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-Hydroxy-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B14188845.png)


![8-(6-Iodobenzo[d][1,3]dioxol-5-ylthio)-9-(pent-4-ynyl)-9H-purin-6-amine](/img/structure/B14188862.png)

![4,7-Dihydroxy-2H-naphtho[2,3-b]pyran-2-one](/img/structure/B14188882.png)




![(2S)-2-{1-[(2S)-1-Ethoxy-1-oxopentan-2-yl]hydrazinyl}propanoic acid](/img/structure/B14188902.png)
![Phosphonic acid, [[2-(6-amino-7H-purin-7-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B14188915.png)
methanone](/img/structure/B14188920.png)
![1,2-Diacetyl-4-[4-(dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B14188924.png)
